1-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-N-propylpiperidine-4-carboxamide
Description
1-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-N-propylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a difluorophenylsulfonyl group and an oxadiazolyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1-[6-[2-(benzylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-2-12-23-22(29)18-10-13-27(14-11-18)19-8-9-21(26-25-19)30-16-20(28)24-15-17-6-4-3-5-7-17/h3-9,18H,2,10-16H2,1H3,(H,23,29)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIRFHYWSPVUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-N-propylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the difluorophenylsulfonyl group and the oxadiazolyl group. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and oxadiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-N-propylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the piperidine ring is associated with various therapeutic effects, including anticancer activities against multiple cancer cell lines. For instance, derivatives of piperidine have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells .
Antibacterial Properties
The sulfanyl group in the compound is known for its antibacterial activity. Studies have demonstrated that related compounds exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Staphylococcus aureus . The mechanism involves enzyme inhibition and disruption of bacterial cell wall synthesis.
Enzyme Inhibition
The compound's structural characteristics suggest potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased acetylcholine levels, improving cognitive function in affected individuals .
Case Studies and Research Findings
- Anticancer Evaluation : A study demonstrated that derivatives similar to this compound showed cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for new cancer therapies .
- Antibacterial Screening : Another research effort highlighted the antibacterial efficacy of compounds bearing similar structures, showing strong activity against pathogenic bacteria through enzyme inhibition mechanisms .
- Enzyme Inhibition Studies : In silico studies have predicted strong binding interactions between this compound and AChE, suggesting its potential use in treating cognitive disorders .
Mechanism of Action
The mechanism of action of 1-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[(3,4-Difluorophenyl)sulfonyl]-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine: Similar structure but with a different position of the methyl group on the phenyl ring.
1-[(3,4-Difluorophenyl)sulfonyl]-4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]piperidine: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-N-propylpiperidine-4-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity, stability, and biological activity. The presence of both difluorophenylsulfonyl and oxadiazolyl groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.
Biological Activity
1-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-N-propylpiperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic uses based on available research.
Chemical Structure and Properties
The compound features a pyridazin moiety linked to a piperidine ring, with a benzylcarbamoyl group and a sulfanyl substituent. Its molecular formula is , with a molecular weight of approximately 344.4 g/mol. The structure allows for various interactions with biological targets, particularly in pharmaceutical contexts.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N4O2S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 1021255-67-3 |
Research indicates that compounds with similar structures often act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the benzylcarbamoyl moiety suggests potential interactions with neuroleptic activity, as seen in related benzamide derivatives .
Pharmacological Effects
1-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-N-propylpiperidine-4-carboxamide has shown promise in preclinical studies for its neuroleptic properties. It may inhibit apomorphine-induced stereotyped behavior in animal models, indicating potential antipsychotic effects .
Case Studies and Research Findings
- Neuroleptic Activity : In studies evaluating various benzamide derivatives, compounds similar to 1-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-N-propylpiperidine-4-carboxamide exhibited significant inhibition of stereotyped behaviors in rats, suggesting efficacy as an antipsychotic agent .
- In Vitro Studies : Preliminary in vitro assays have demonstrated that the compound can inhibit certain enzyme activities relevant to psychiatric disorders. For instance, it has been suggested that the compound may act as an inhibitor of acetylcholinesterase (AChE), which could be beneficial in treating Alzheimer's disease .
- Comparative Analysis : When compared to established antipsychotics like haloperidol and metoclopramide, compounds within this class have shown enhanced activity profiles, potentially leading to fewer side effects .
Potential Therapeutic Applications
Given its structural characteristics and biological activity, this compound could be explored for:
- Antipsychotic Treatments : Targeting dopamine pathways.
- Cognitive Enhancers : By inhibiting AChE, it may improve cognitive function in neurodegenerative conditions.
- Antimicrobial Agents : Due to its unique sulfanyl group, further research could explore its efficacy against bacterial infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
